1-Amino-4-chloronaphthalene

Description

Properties

IUPAC Name |

4-chloronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPDZGNUVOAZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196956 | |

| Record name | 4-Chloronaphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4684-12-2 | |

| Record name | 4-Chloro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4684-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloronaphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004684122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-chloronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloronaphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloronaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloronaphthylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7ZV8MGN7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 4-Chloro-1-naphthylamine

An In-Depth Technical Guide to 4-Chloro-1-naphthylamine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the essential physical and chemical properties of 4-Chloro-1-naphthylamine. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical applicability.

Introduction and Molecular Identity

4-Chloro-1-naphthylamine, also known as 1-Amino-4-chloronaphthalene, is a chlorinated aromatic amine. Its structure, featuring a naphthalene core substituted with both an amino and a chloro group, makes it a valuable intermediate in organic synthesis. The positions of these functional groups dictate its reactivity and potential applications, particularly as a precursor for dyes and complex organic molecules.

Key Identifiers:

-

IUPAC Name: 4-chloronaphthalen-1-amine

-

Synonyms: 4-Chloro-1-naphthalenamine, 1-Amino-4-chloronaphthalene[1][2]

-

CAS Number: 4684-12-2[1]

-

EC Number: 225-138-0[1]

-

Molecular Weight: 177.63 g/mol [1]

Structural Representation:

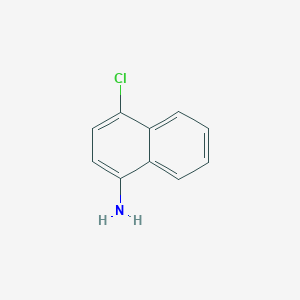

Caption: 2D structure of 4-Chloro-1-naphthylamine.

Physical and Chemical Properties

The physical state and solubility of a compound are critical for designing experimental conditions, from reaction setups to purification protocols.

| Property | Value | Source(s) |

| Appearance | Off-white to gray solid powder. | [2][4] |

| Melting Point | 98-100 °C | [1][2][4] |

| Boiling Point | 338.4 ± 17.0 °C (Predicted) | [4][5] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 2.93 ± 0.10 (Predicted) | [4][5] |

| LogP | 3.65660 | [5] |

| Water Solubility | Insoluble. The related compound 1-Naphthylamine has low solubility. | [6][7] |

| Organic Solvent Solubility | Soluble in various organic solvents. The related compound 1-Naphthylamine is soluble in ethanol and ether. | [8] |

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Chloro-1-naphthylamine. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: FT-IR analysis helps identify characteristic functional groups, such as the N-H stretches of the primary amine and C-Cl vibrations.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and elemental composition.[3]

Protocol: General Procedure for Acquiring Spectroscopic Data

Causality: This protocol outlines the standard steps to prepare a sample for analysis, ensuring data quality and reproducibility. Proper solvent selection is crucial to avoid signal overlap with the analyte.

-

Sample Preparation:

-

For NMR, dissolve a small, accurately weighed sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

For IR, prepare a KBr pellet by grinding a small amount of the compound with dry KBr or analyze as a thin film from a solvent cast.

-

For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile for analysis.

-

-

Instrument Setup:

-

Calibrate the spectrometer according to the manufacturer's instructions.

-

Set appropriate acquisition parameters (e.g., number of scans, pulse sequence for NMR).

-

-

Data Acquisition:

-

Run a blank spectrum of the solvent to identify background signals.

-

Acquire the spectrum of the 4-Chloro-1-naphthylamine sample.

-

-

Data Processing:

-

Process the raw data (e.g., Fourier transform, phase correction, baseline correction).

-

Analyze the resulting spectrum to identify characteristic peaks and shifts, comparing them to reference data.[9]

-

Chemical Reactivity and Synthetic Pathways

The reactivity of 4-Chloro-1-naphthylamine is governed by its primary aromatic amine and the chloro-substituted naphthalene ring. The amino group can undergo diazotization, acylation, and alkylation. The naphthalene ring is susceptible to further electrophilic substitution, with the existing substituents directing the position of new groups.

Illustrative Synthetic Pathway: Reduction of a Nitro-Precursor

A common route to aromatic amines is the reduction of the corresponding nitro compound. While specific protocols for 4-Chloro-1-nitronaphthalene are proprietary, the general principle is well-established and serves as a foundational method. The reduction of 1-nitronaphthalene to 1-naphthylamine is a closely related, well-documented process.[10]

Caption: General workflow for the synthesis of 4-Chloro-1-naphthylamine.

Protocol: Illustrative Synthesis via Reduction

Trustworthiness: This protocol is self-validating. The success of each step (dissolution, reaction completion monitored by TLC, and crystallization) provides tangible checkpoints for the researcher.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the precursor, 4-Chloro-1-nitronaphthalene, in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: Add the reducing agent (e.g., tin(II) chloride in concentrated HCl, or catalytic hydrogenation with H₂ over Pd/C). The choice of reductant is critical; catalytic hydrogenation is often cleaner, while metal/acid systems are robust.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If an acid was used, carefully neutralize it with a base (e.g., NaOH solution) until the solution is alkaline. The crude product may precipitate.

-

Extraction: Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Chloro-1-naphthylamine.

Safety and Toxicology

As with all aromatic amines and chlorinated compounds, 4-Chloro-1-naphthylamine must be handled with appropriate safety precautions.

GHS Hazard Classification:

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves must be worn.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Respiratory Protection: Use a dust mask or respirator (e.g., N95) when handling the powder.[2]

Applications in Research and Drug Development

4-Chloro-1-naphthylamine is primarily used as a chemical building block. Its bifunctional nature (amine and chloride on a naphthalene scaffold) allows for diverse synthetic transformations.

-

Dye Synthesis: Aromatic amines are classical precursors for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors. The sulfonic acid derivatives of the parent 1-naphthylamine are particularly important in producing azo dyes.[8][11]

-

Organic Intermediates: It serves as a starting material for more complex molecules. The amine can be modified to introduce new functionalities, and the chloro group can be displaced via nucleophilic aromatic substitution under certain conditions, providing a handle for further molecular elaboration.

-

Pharmaceutical and Agrochemical Research: Halogenated aromatic amines are common scaffolds in the development of new bioactive compounds. The specific structure of 4-Chloro-1-naphthylamine makes it a candidate for inclusion in libraries of compounds screened for biological activity.[12]

References

-

4-Chloro-1-naphthylamine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

1-Amino-4-chloronaphthalene - LookChem. (n.d.). Retrieved from [Link]

-

4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem. (n.d.). Retrieved from [Link]

-

4-nitro-1-naphthylamine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

1-Naphthylamine - Grokipedia. (n.d.). Retrieved from [Link]

-

1-Chloro-naphthalen-2-ylamine | C10H8ClN | CID 418014 - PubChem. (n.d.). Retrieved from [Link]

-

1-Chloronaphthalene - The Merck Index Online. (n.d.). Retrieved from [Link]

-

1-Naphthylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

4-chloro-1-naphthol - 604-44-4, C10H7ClO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from [Link]

- Process for the preparation of 1-naphthylamine - Google Patents. (n.d.).

- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid) - Google Patents. (n.d.).

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 1-アミノ-4-クロロナフタレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Amino-4-chloronaphthalene 98 4684-12-2 [sigmaaldrich.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1-AMINO-4-CHLORONAPHTHALENE | 4684-12-2 [amp.chemicalbook.com]

- 5. 1-Amino-4-chloronaphthalene|lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 1-Naphthylamine | 134-32-7 [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 11. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 12. CAS 438-32-4: 4-Fluoro-1-naphthylamine | CymitQuimica [cymitquimica.com]

1-Amino-4-chloronaphthalene molecular weight and formula

An In-Depth Technical Guide to 1-Amino-4-chloronaphthalene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Amino-4-chloronaphthalene (CAS No: 4684-12-2), a critical intermediate in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's core molecular and physical properties, outlines a standard synthetic pathway and analytical workflow, and provides essential safety and handling protocols. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Core Chemical & Physical Properties

1-Amino-4-chloronaphthalene, also known as 4-Chloro-1-naphthylamine, is a substituted aromatic amine.[1][2] Its chemical structure, featuring a naphthalene core with both chloro and amino functional groups, makes it a versatile precursor for the synthesis of more complex molecules, including dyes and potential pharmaceutical agents. The fundamental molecular characteristics are a molecular formula of C₁₀H₈ClN and a molecular weight of approximately 177.63 g/mol .[2][3][4]

A summary of its key properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloronaphthalen-1-amine | [1] |

| CAS Number | 4684-12-2 | [1][2][4] |

| Molecular Formula | C₁₀H₈ClN | [1][2][3][4] |

| Molecular Weight | 177.63 g/mol | [2][3][4] |

| Appearance | Powder / Crystalline Solid | [2][5] |

| Melting Point | 98-100 °C | [1][2][4] |

| Boiling Point | 338.4 °C at 760 mmHg | [1] |

| Density | 1.289 g/cm³ | [1] |

| Flash Point | 158.4 °C | [1] |

| InChI Key | DEPDZGNUVOAZCW-UHFFFAOYSA-N | [2] |

Synthesis Pathway: Reduction of 1-Chloro-4-nitronaphthalene

The most direct and common laboratory-scale synthesis of 1-Amino-4-chloronaphthalene involves the chemical reduction of its nitro precursor, 1-Chloro-4-nitronaphthalene.[4] This transformation is a cornerstone of aromatic chemistry. The choice of a reducing agent is critical; reagents such as tin(II) chloride (SnCl₂) in acidic medium or catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) are highly effective for the selective reduction of an aromatic nitro group to a primary amine without affecting the chloro-substituent or the aromatic system.

Experimental Protocol: Generalized Reduction

Causality: This protocol utilizes a standard nitro group reduction. The acidic environment protonates the nitro group, facilitating its reduction by the metal catalyst. The subsequent basic workup is necessary to deprotonate the resulting ammonium salt to yield the free amine, which can then be extracted into an organic solvent.

-

Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Chloro-4-nitronaphthalene and a suitable solvent such as ethanol.

-

Reagent Addition : Slowly add the reducing agent (e.g., an acidic solution of SnCl₂). The reaction is often exothermic and may require an ice bath for temperature control.

-

Reaction : Heat the mixture to reflux and stir for several hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Workup : Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base (e.g., aqueous NaOH) until the solution is alkaline. This will precipitate tin salts if used.

-

Extraction : Extract the aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 1-Amino-4-chloronaphthalene.

Analytical Methodologies

Accurate characterization and quantification are essential for quality control and subsequent applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for analyzing non-volatile aromatic compounds like 1-Amino-4-chloronaphthalene. Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed for identification and quantification.[6]

Protocol: Sample Preparation and HPLC-UV Analysis

Causality: This workflow ensures the sample is free of particulates that could damage the HPLC system and that the analyte concentration is within the linear range of the detector. A C18 reverse-phase column is chosen for its affinity for non-polar to moderately polar aromatic compounds.

-

Standard Preparation : Accurately weigh a reference standard of 1-Amino-4-chloronaphthalene and dissolve it in a suitable solvent (e.g., acetonitrile) to create a stock solution. Perform serial dilutions to generate a multi-point calibration curve.

-

Sample Preparation : Dissolve the sample to be analyzed in the same solvent.

-

Filtration : Filter all prepared solutions through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Analysis : Inject the prepared samples and standards onto an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Quantification : Use the calibration curve generated from the standards to determine the concentration of 1-Amino-4-chloronaphthalene in the sample based on the integrated peak area.

Safety, Handling, and Storage

Proper handling of 1-Amino-4-chloronaphthalene is crucial to ensure laboratory safety. The compound is classified as an irritant and requires careful management.[7][8]

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [7][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][8] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[7][8] When handling the powder, use a dust mask or work in a chemical fume hood to avoid inhalation.[7][8][9]

First Aid Measures :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[10] Seek medical attention.[10]

-

Inhalation : Move the person to fresh air.[10] If breathing is difficult, seek medical attention.[10]

-

Ingestion : Rinse mouth with water and seek immediate medical attention.[10]

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] It is classified as a combustible solid (Storage Class 11).[7][8]

Conclusion

1-Amino-4-chloronaphthalene is a well-characterized chemical compound with established properties and protocols for its synthesis, analysis, and handling. Its molecular formula (C₁₀H₈ClN) and molecular weight (177.63 g/mol ) are foundational to its use in quantitative chemical applications. Adherence to the outlined synthetic, analytical, and safety procedures is paramount for achieving reliable scientific outcomes and maintaining a safe research environment.

References

-

1-Amino-4-chloronaphthalene. LookChem.[Link]

-

1-amino-4-chloronaphthalene. Stenutz.[Link]

-

1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure.[Link]

-

1-Amino-4-chloronaphthalene. ESSLAB.[Link]

- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid).

-

Analytical Methods. Japan International Cooperation Agency.[Link]

-

1-Amino-4-chloronaphthalene. Unknown Source.[Link]

-

1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure.[Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-氨基-4-氯萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-amino-4-chloronaphthalene [stenutz.eu]

- 4. 1-AMINO-4-CHLORONAPHTHALENE | 4684-12-2 [m.chemicalbook.com]

- 5. esslabshop.com [esslabshop.com]

- 6. env.go.jp [env.go.jp]

- 7. 1-Amino-4-chloronaphthalene 98 4684-12-2 [sigmaaldrich.com]

- 8. 1-氨基-4-氯萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 1-Amino-4-chloronaphthalene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and commonly employed synthetic route for 1-Amino-4-chloronaphthalene (CAS No: 4684-12-2), a key intermediate in the manufacturing of dyes, pigments, and pharmaceuticals. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information. The featured synthesis is a three-step process commencing with the protection of 1-naphthylamine via acetylation, followed by regioselective chlorination, and concluding with amide hydrolysis to yield the target compound. Each stage is detailed with a step-by-step protocol, an explanation of the underlying chemical principles, and data presented for clarity and reproducibility.

Introduction and Significance

1-Amino-4-chloronaphthalene, with the chemical formula H₂NC₁₀H₆Cl, is an aromatic amine of significant industrial interest. Its utility stems from the bifunctional nature of the naphthalene core, which is substituted with both a reactive amino group and a chloro group. This structure allows for a wide range of subsequent chemical modifications, making it a valuable building block in organic synthesis. The primary challenge in its synthesis is achieving regioselectivity—the precise placement of the chlorine atom at the C-4 position, para to the amino group, while avoiding the formation of other isomers. The route described herein addresses this challenge through a strategic use of a protecting group, which not only shields the reactive amine but also directs the chlorination to the desired position.

Overview of the Synthetic Strategy

The synthesis of 1-Amino-4-chloronaphthalene is efficiently executed via a three-step sequence. This strategy is designed to control the regiochemical outcome of the chlorination reaction, which is the most critical transformation in the sequence.

-

Protection (Acetylation): The amino group of the starting material, 1-naphthylamine, is protected as an acetamide. This is a crucial step because the acetamido group is a moderate ortho-, para-director for electrophilic aromatic substitution and is less prone to oxidation than a free amino group.

-

Chlorination: The intermediate, N-(1-naphthyl)acetamide, undergoes electrophilic aromatic substitution. The acetamido group activates the naphthalene ring and directs the incoming electrophile (a chloronium ion equivalent) primarily to the para-position (C-4) due to steric hindrance at the ortho-positions.

-

Deprotection (Hydrolysis): The N-(4-chloro-1-naphthyl)acetamide is hydrolyzed under acidic or basic conditions to remove the acetyl group and liberate the free amine, yielding the final product, 1-Amino-4-chloronaphthalene.

Caption: High-level workflow for the three-step synthesis of 1-Amino-4-chloronaphthalene.

Detailed Experimental Protocols

Step 1: Synthesis of N-(1-naphthyl)acetamide

Causality: The acetylation of 1-naphthylamine serves to protect the highly reactive amino group. This prevents unwanted side reactions during the subsequent chlorination step and modulates the directing effect of the substituent. The acetamido group is less activating than the amino group, which helps to prevent over-chlorination, and its steric bulk favors substitution at the less hindered para-position.

Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylamine (0.1 mol, 14.32 g) in 100 mL of glacial acetic acid.

-

To this solution, add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 1 hour.

-

Allow the mixture to cool to room temperature and then pour it slowly into 500 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(1-naphthyl)acetamide will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid.

-

Dry the product in a vacuum oven at 60-70 °C. The expected yield is typically high, around 90-95%.

Step 2: Synthesis of N-(4-chloro-1-naphthyl)acetamide

Causality: This step is a classic example of electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) in an acetic acid solvent serves as the source for the electrophilic chlorine. The acetamido group, being an activating ortho-, para-director, facilitates the attack at the C-4 position. The para-product is favored over the ortho-product (C-2) primarily due to the steric hindrance imposed by the pericyclic hydrogen at the C-8 position, which impedes attack at the C-2 position.

Protocol:

-

In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and an addition funnel, dissolve N-(1-naphthyl)acetamide (0.05 mol, 9.26 g) in 100 mL of glacial acetic acid.

-

Warm the solution gently to 40-50 °C to ensure complete dissolution.

-

In a separate beaker, prepare a solution of N-Chlorosuccinimide (NCS) (0.055 mol, 7.34 g) in 50 mL of glacial acetic acid.

-

Add the NCS solution dropwise to the stirred acetamide solution over a period of 30 minutes, maintaining the reaction temperature between 40-50 °C.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

-

The crude N-(4-chloro-1-naphthyl)acetamide will precipitate. Collect the solid by vacuum filtration.

-

Wash the product with water and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-chloro-1-naphthyl)acetamide.

Step 3: Synthesis of 1-Amino-4-chloronaphthalene

Causality: Acid-catalyzed hydrolysis is employed to deprotect the amino group. The protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the amide bond, releasing the free amine as its hydrochloride salt.[1][2][3]

Protocol:

-

Place the purified N-(4-chloro-1-naphthyl)acetamide (0.04 mol, 8.79 g) in a 250 mL round-bottom flask.

-

Add 100 mL of a 1:1 mixture of concentrated hydrochloric acid and ethanol.

-

Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis shows the complete disappearance of the starting material.

-

After the reaction is complete, cool the mixture in an ice bath. The hydrochloride salt of the product may precipitate.

-

Slowly neutralize the acidic solution by adding aqueous sodium hydroxide (20% w/v) until the pH is approximately 8-9. This will liberate the free amine.

-

The solid 1-Amino-4-chloronaphthalene will precipitate out of the solution.

-

Collect the product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.[4]

Mechanistic Deep Dive: Electrophilic Chlorination

The key to this synthesis is the regioselective chlorination in Step 2. The acetamido group (-NHCOCH₃) is an activating group that directs electrophiles to the ortho and para positions. The lone pair on the nitrogen atom can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution.

Caption: Simplified mechanism for the chlorination of N-(1-naphthyl)acetamide.

The resonance structures of the arenium ion show that the positive charge can be delocalized onto the nitrogen atom of the acetamido group when the attack occurs at the ortho or para positions, providing significant stabilization. While both C-2 (ortho) and C-4 (para) are electronically favored, the C-4 position is sterically more accessible, leading to its preferential chlorination.

Product Data and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as melting point determination, TLC, and spectroscopy (¹H NMR, ¹³C NMR, IR).

| Compound | Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 47-50 | Colorless to reddish crystals |

| N-(1-naphthyl)acetamide | C₁₂H₁₁NO | 185.22 | 159-162 | White to off-white solid |

| N-(4-chloro-1-naphthyl)acetamide | C₁₂H₁₀ClNO | 219.67 | 188-191 | White solid |

| 1-Amino-4-chloronaphthalene | C₁₀H₈ClN | 177.63 | 98-100 | Powder |

Safety and Handling Precautions

All steps of this synthesis must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

1-Naphthylamine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Acetic Anhydride & Glacial Acetic Acid: Corrosive. Cause severe skin and eye burns. Handle with care.

-

N-Chlorosuccinimide (NCS): An irritant and an oxidizing agent. Avoid contact with skin and eyes.

-

Hydrochloric Acid (Conc.): Highly corrosive and toxic. Causes severe burns. Work with extreme caution.

-

1-Amino-4-chloronaphthalene: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[5]

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Refer to the Safety Data Sheets (SDS) for each chemical for complete hazard information.[5]

References

-

1-Amino-4-chloronaphthalene | 4684-12-2. LookChem. [Link]

-

1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]

- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid).

-

1-Amino-4-chloronaphthalene. ESSLAB. [Link]

-

1-amino-4-chloronaphthalene. Stenutz. [Link]

-

1,4-aminonaphthol hydrochloride. Organic Syntheses Procedure. [Link]

-

Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

-

1-Chloronaphthalene. Wikipedia. [Link]

-

Synthesis and Biological Evaluation of 1, 4- Naphthoquinone Derivatives. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. National Institutes of Health. [Link]

-

Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Guide to the Synthesis of 1-Amino-4-chloronaphthalene: From Starting Materials to Final Product

An in-depth technical guide on the synthesis of 1-Amino-4-chloronaphthalene is presented below, intended for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the starting materials, reaction mechanisms, and detailed protocols.

Abstract: This technical guide provides a detailed exploration of the synthesis of 1-Amino-4-chloronaphthalene, a pivotal intermediate in the production of dyes, pigments, and pharmaceuticals. This document covers the selection of starting materials, elucidates the underlying reaction mechanisms, and offers detailed experimental protocols. It is designed to be a valuable resource for researchers, chemists, and professionals engaged in chemical synthesis and drug development, blending theoretical principles with practical, field-tested methodologies.

Introduction: The Strategic Importance of 1-Amino-4-chloronaphthalene

1-Amino-4-chloronaphthalene is a significant aromatic amine derivative whose value is rooted in its bifunctional nature. The presence of a reactive amino group and a chloro substituent on the naphthalene framework makes it a versatile building block in organic synthesis. The amino group can be readily diazotized to form diazonium salts, which are precursors to a vast array of azo dyes and pigments. Concurrently, the chloro group provides a handle for nucleophilic substitution and cross-coupling reactions, enabling the construction of more complex molecular architectures.

The primary industrial application of 1-Amino-4-chloronaphthalene is in the manufacturing of high-performance colorants. Its derivatives are prized for their vibrant hues and exceptional light and chemical stability, finding use in textiles, plastics, and printing inks. In the pharmaceutical sector, this compound serves as a key starting material for the synthesis of various biologically active molecules.

Foundational Starting Materials: A Strategic Overview

The selection of an appropriate starting material is a critical determinant of the overall efficiency, economic viability, and environmental footprint of the synthesis of 1-Amino-4-chloronaphthalene. The most common and industrially practical starting material is Naphthalene .

Naphthalene: The Principal Precursor

Naphthalene, an abundant and cost-effective aromatic hydrocarbon, is the preferred starting point for the large-scale production of 1-Amino-4-chloronaphthalene. The synthesis from naphthalene is a multi-step process that demands precise control over reaction conditions to ensure the desired regioselectivity and high yields.

The synthetic sequence from naphthalene to 1-Amino-4-chloronaphthalene is outlined below:

Figure 1: General synthetic pathway from Naphthalene.

Synthetic Pathways and Mechanistic Considerations

The synthesis of 1-Amino-4-chloronaphthalene from naphthalene proceeds through three fundamental transformations: nitration, reduction, and chlorination.

Step 1: Nitration of Naphthalene

The initial step is the electrophilic nitration of naphthalene to introduce a nitro group. Under controlled conditions, this reaction selectively yields 1-nitronaphthalene.

Mechanism: The nitration of naphthalene follows a classical electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid catalyzes the reaction by protonating nitric acid, which facilitates the formation of the nitronium ion. The electron-rich naphthalene ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Deprotonation from this intermediate restores aromaticity and yields the nitrated product. The preferential formation of the 1-isomer is a consequence of the greater stability of the carbocation intermediate resulting from attack at the alpha-position versus the beta-position.

Figure 2: Mechanism of Naphthalene Nitration.

Step 2: Reduction of 1-Nitronaphthalene

The second step involves the reduction of the nitro group of 1-nitronaphthalene to an amino group, affording 1-naphthylamine.

Methodologies:

-

Catalytic Hydrogenation: This is a clean and highly efficient method employing a metal catalyst (e.g., Palladium, Platinum, or Nickel) and hydrogen gas. It provides high yields and produces only water as a byproduct.

-

Metal-Acid Reduction (Béchamp Reduction): This traditional method utilizes a metal, typically iron, in the presence of an acid like hydrochloric acid. While cost-effective for large-scale production, it generates a substantial amount of iron oxide sludge.

Step 3: Chlorination of 1-Naphthylamine

The final step is the regioselective chlorination of 1-naphthylamine to introduce a chlorine atom at the 4-position.

Mechanism: The amino group is a potent activating group that directs electrophiles to the ortho and para positions. To achieve selective chlorination at the 4-position and prevent polychlorination, the reactivity of the amino group is often attenuated by acetylation to form N-(1-naphthyl)acetamide. The resulting acetamido group is still an ortho-, para-director but is less activating than a free amino group, which allows for more controlled chlorination. Subsequent hydrolysis of the acetamido group furnishes the final product, 1-Amino-4-chloronaphthalene.

Figure 3: Chlorination via an Acetamido Intermediate.

Experimental Protocols

The following protocols are intended as a general guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 1-Nitronaphthalene

Materials:

-

Naphthalene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Methanol

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add the concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve naphthalene in a minimal amount of a suitable solvent or use molten naphthalene.

-

Add the naphthalene solution dropwise to the nitrating mixture, ensuring the temperature does not exceed 50-60 °C.

-

Upon completion of the addition, stir the mixture at 50-60 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The solid 1-nitronaphthalene will precipitate. Filter the product, wash thoroughly with cold water until the washings are neutral, and then with a small portion of cold methanol.

-

Recrystallize the crude product from ethanol or methanol to obtain pure 1-nitronaphthalene.

Protocol 2: Synthesis of 1-Naphthylamine via Catalytic Hydrogenation

Materials:

-

1-Nitronaphthalene

-

Ethanol or Methanol (solvent)

-

Palladium on Carbon (5% or 10% Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

In a hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve 1-nitronaphthalene in ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the apparatus and flush with nitrogen, followed by hydrogen gas.

-

Pressurize the system with hydrogen gas (typically 2-4 atm).

-

Stir the mixture vigorously at room temperature or with gentle warming.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once hydrogen uptake ceases, depressurize the system and flush with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 1-naphthylamine.

Protocol 3: Synthesis of 1-Amino-4-chloronaphthalene

Materials:

-

1-Naphthylamine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas

-

Hydrochloric Acid

Procedure: Part A: Acetylation

-

Dissolve 1-naphthylamine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Gently heat the mixture for a short duration to complete the reaction.

-

Pour the reaction mixture into cold water to precipitate N-(1-naphthyl)acetamide.

-

Filter, wash with water, and dry the product.

Part B: Chlorination

-

Dissolve the N-(1-naphthyl)acetamide in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same solvent, or bubble chlorine gas through the solution, while maintaining a low temperature.

-

Stir the mixture for several hours.

-

Pour the reaction mixture into water to precipitate the chlorinated product.

-

Filter, wash, and dry the N-(4-chloro-1-naphthyl)acetamide.

Part C: Hydrolysis

-

Reflux the N-(4-chloro-1-naphthyl)acetamide with dilute hydrochloric acid for several hours until hydrolysis is complete.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate 1-Amino-4-chloronaphthalene.

-

Filter the product, wash with water, and dry.

-

For further purification, recrystallize from a suitable solvent such as ethanol.

Data Summary

| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Nitration | Naphthalene | HNO₃, H₂SO₄ | 1-Nitronaphthalene | 85-95 |

| Reduction | 1-Nitronaphthalene | H₂, Pd/C | 1-Naphthylamine | >95 |

| Chlorination | 1-Naphthylamine | Ac₂O, SO₂Cl₂, HCl | 1-Amino-4-chloronaphthalene | 70-85 (overall) |

Conclusion

The synthesis of 1-Amino-4-chloronaphthalene from naphthalene is a robust and industrially relevant process. The judicious selection of reagents and precise control of reaction parameters at each stage—nitration, reduction, and chlorination—are paramount for achieving high yields and purity. While the described multi-step synthesis involving the protection of the amino group is a reliable and well-established method, current research is directed towards the development of more direct and environmentally sustainable chlorination protocols. This guide provides a solid foundation for understanding the fundamental chemistry and practical aspects of this important synthesis.

References

- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

An In-depth Technical Guide to the Solubility of 1-Amino-4-chloronaphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-amino-4-chloronaphthalene (CAS No: 4684-12-2), a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document synthesizes foundational physicochemical principles to predict and explain its behavior across a range of common organic solvents. It offers researchers, chemists, and drug development professionals a robust theoretical framework, supplemented with qualitative data from structurally analogous compounds, to guide solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, self-validating experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data for their specific applications.

Introduction and Physicochemical Profile

1-Amino-4-chloronaphthalene is an aromatic amine whose utility in organic synthesis is intrinsically linked to its solubility. The ability to effectively dissolve this compound is critical for reaction kinetics, crystallization, and the formulation of stable solutions. Understanding its solubility profile is, therefore, a prerequisite for its efficient application.

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The key physicochemical properties of 1-amino-4-chloronaphthalene are summarized below.

Table 1: Physicochemical Properties of 1-Amino-4-chloronaphthalene

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Melting Point | 98-100 °C (lit.) | [1][2] |

| Appearance | Powder | [2] |

| pKa (Predicted) | 2.93 ± 0.10 | [1] |

| LogP (Predicted) | 3.66 | [1] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | [1] |

| Hydrogen Bond Acceptor Count | 1 (from -N-) | [1] |

The structure of 1-amino-4-chloronaphthalene, depicted below, is central to its solubility. It features a large, nonpolar naphthalene ring system, which imparts significant hydrophobic character. Conversely, the primary amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. The electronegative chlorine atom further contributes to the molecule's overall polarity.

Caption: Molecular structure of 1-amino-4-chloronaphthalene.

The predicted LogP value of 3.66 indicates a preference for lipophilic (nonpolar) environments over aqueous ones, suggesting poor water solubility. The molecule's overall character is a balance between its large hydrophobic surface area and the polar functional groups.

Theoretical Solubility Framework and Predictions

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular force characteristics.

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene)

These solvents primarily interact through weak van der Waals forces. The large, nonpolar naphthalene core of 1-amino-4-chloronaphthalene will have a strong affinity for these solvents. While the polar amine and chloro groups may hinder dissolution slightly, the dominant hydrophobic character suggests moderate to good solubility in nonpolar aromatic solvents like toluene and benzene, and lower, but still significant, solubility in aliphatic solvents like hexane.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, N-methyl pyrrolidone (NMP))

These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding. They can act as hydrogen bond acceptors. Given the structure of 1-amino-4-chloronaphthalene, which has both a polar nature and a hydrogen bond-donating amine group, it is expected to exhibit good solubility in polar aprotic solvents. The dipole-dipole interactions and the hydrogen bonding between the solvent's acceptor site (e.g., the carbonyl oxygen in acetone) and the solute's amine group will facilitate dissolution.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

These solvents can both donate and accept hydrogen bonds.

-

Alcohols (Methanol, Ethanol): These solvents are capable of strong hydrogen bonding with the amine group of 1-amino-4-chloronaphthalene. This, combined with their alkyl chains providing some nonpolar character to interact with the naphthalene ring, suggests good solubility . This is supported by qualitative reports indicating its use in ethanol for chemical reactions.[1]

-

Water: Despite its ability to form hydrogen bonds, the highly polar and tightly-knit hydrogen-bonding network of water is unlikely to be sufficiently disrupted to accommodate the large, hydrophobic naphthalene ring. The predicted high LogP value supports this. Therefore, 1-amino-4-chloronaphthalene is expected to have very low to negligible solubility in water.

Table 2: Predicted Qualitative Solubility of 1-Amino-4-chloronaphthalene

| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |

| Nonpolar Aromatic | Toluene, Benzene | Van der Waals, π-π stacking | Good |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Van der Waals | Moderate |

| Polar Aprotic | Acetone, NMP, Ethyl Acetate | Dipole-dipole, H-bond accepting | Good |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding, Dipole-dipole | Good |

| Aqueous | Water | Hydrogen bonding | Very Low / Insoluble |

Insights from Structurally Analogous Compounds

To substantiate these theoretical predictions, it is instructive to examine the known solubility of structurally similar compounds.

-

1-Naphthylamine (CAS 134-32-7): This compound is the parent amine without the chloro-substituent. It is described as soluble in organic solvents but has very low water solubility (0.002% at 20°C).[3][4] This aligns with the prediction for 1-amino-4-chloronaphthalene, suggesting the naphthalene core is the dominant factor for low aqueous solubility.

-

4-Chloroaniline (CAS 106-47-8): This smaller molecule shares the chloro- and amino-substituted aromatic ring system. It is reported to be readily soluble in most organic solvents but has limited solubility in cold water, which increases in hot water.[5][6] This reinforces the expectation that the functional groups promote solubility in organic media while the overall structure limits aqueous solubility.

The addition of the chlorine atom to 1-naphthylamine is expected to slightly increase polarity but also increase the molecular weight and crystal lattice energy, making direct quantitative extrapolation difficult. However, the qualitative trends observed for these analogues strongly support the predictions made in Table 2.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique.[7]

Objective:

To determine the equilibrium solubility of 1-amino-4-chloronaphthalene in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

1-Amino-4-chloronaphthalene (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Workflow Diagram:

Sources

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. CAS 134-32-7: 1-naphthylamine | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 1-Amino-4-chloronaphthalene: Melting and Boiling Point Analysis

Executive Summary

1-Amino-4-chloronaphthalene is a substituted aromatic amine of significant interest in chemical synthesis and materials science. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for its application in experimental design, process scale-up, and safety assessments. This guide provides an in-depth analysis of the experimentally determined melting point of 1-Amino-4-chloronaphthalene and addresses the notable absence of a defined boiling point in scientific literature. We explore the underlying intermolecular forces that govern these phase transitions and provide a validated experimental protocol for melting point determination to ensure procedural accuracy and reproducibility in a research setting.

Introduction to 1-Amino-4-chloronaphthalene

1-Amino-4-chloronaphthalene, also known by its synonym 4-Chloro-1-naphthylamine, is a crystalline solid organic compound. Its structure features a naphthalene core substituted with both an amino (-NH₂) group and a chlorine (-Cl) atom. This unique combination of a fused aromatic ring system with functional groups capable of hydrogen bonding and dipole-dipole interactions imparts specific and important physical properties. These properties dictate the compound's behavior in various solvents, its reactivity, and its thermal characteristics, which are paramount for professionals in drug development and chemical research.

Core Physicochemical Data

The fundamental physical and chemical identifiers for 1-Amino-4-chloronaphthalene are summarized below. This data serves as a foundational reference for any experimental or computational work involving this compound.

| Property | Value | Source(s) |

| Chemical Name | 1-Amino-4-chloronaphthalene | IUPAC |

| Synonym(s) | 4-Chloro-1-naphthylamine | Sigma-Aldrich[1] |

| CAS Number | 4684-12-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₈ClN | Sigma-Aldrich |

| Molecular Weight | 177.63 g/mol | Sigma-Aldrich[1] |

| Physical Form | Powder / Crystalline Solid | Sigma-Aldrich |

| Melting Point | 98-100 °C (lit.) | Sigma-Aldrich, ChemicalBook[2] |

| Boiling Point | Not available | Regis Technologies[3], ChemSynthesis[4] |

In-Depth Analysis of Phase Transitions

Melting Point: A Well-Defined Transition

The literature consistently reports the melting point of 1-Amino-4-chloronaphthalene to be in the range of 98-100 °C [2]. For a molecule of its size, this represents a relatively high melting point, indicating strong intermolecular forces must be overcome to transition from a well-ordered solid lattice to a liquid state. The key contributors to this thermal stability are:

-

Hydrogen Bonding: The primary amino (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This leads to a strong, directional network of intermolecular hydrogen bonds, which requires significant thermal energy to disrupt.

-

π-π Stacking & Van der Waals Forces: The large, planar naphthalene ring system facilitates substantial surface area contact between adjacent molecules. This allows for significant London dispersion forces and π-π stacking interactions, where the electron clouds of the aromatic rings interact attractively, further stabilizing the crystal lattice[5][6][7].

-

Dipole-Dipole Interactions: The electronegative chlorine atom creates a permanent dipole moment in the molecule. These dipoles align in the crystal lattice, resulting in electrostatic attractions that contribute to the overall cohesive energy of the solid.

Boiling Point: The Question of Thermal Stability

A notable characteristic of 1-Amino-4-chloronaphthalene is the absence of a reported boiling point in major chemical databases and supplier specifications[3][4]. This is not an oversight but rather an indication that the compound likely undergoes thermal decomposition at temperatures below its theoretical boiling point at atmospheric pressure.

Aromatic amines, particularly those on large ring systems, can be susceptible to oxidation and degradation at elevated temperatures. The energy required to overcome the powerful combination of hydrogen bonding and van der Waals forces to vaporize the compound is likely higher than the energy threshold for chemical decomposition. Therefore, attempting to determine a boiling point under standard conditions would likely result in degradation of the material rather than a clean phase transition. For applications requiring the compound in a non-solid form, dissolution in a suitable solvent is the standard and recommended approach.

Visualization of Intermolecular Forces

To conceptualize the interactions governing the melting point, the following diagram illustrates the primary forces between two molecules of 1-Amino-4-chloronaphthalene.

Sources

- 1. 1-氨基-4-氯萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-AMINO-4-CHLORONAPHTHALENE | 4684-12-2 [m.chemicalbook.com]

- 3. 4-Chloro-1-Naphthol - Regis Technologies [registech.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. jinjingchemical.com [jinjingchemical.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Spectroscopic data (NMR, IR, MS) of 1-Amino-4-chloronaphthalene

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Amino-4-chloronaphthalene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-amino-4-chloronaphthalene, a key intermediate in the synthesis of various dyes and pharmaceuticals. Understanding the spectroscopic signature of this molecule is paramount for ensuring its purity, confirming its identity, and elucidating its structure during chemical synthesis and drug development processes. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental considerations and data interpretation from a field-proven perspective.

Molecular Structure and its Spectroscopic Implications

1-Amino-4-chloronaphthalene (C₁₀H₈ClN) possesses a rigid bicyclic aromatic system with two key functional groups: an amino group (-NH₂) and a chlorine atom (-Cl). The positions of these substituents on the naphthalene ring dictate the electronic environment of each proton and carbon atom, giving rise to a unique and predictable spectroscopic fingerprint. The primary objective of this guide is to correlate the observed spectral data with the specific structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-amino-4-chloronaphthalene, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to one another.

Experimental Protocol: A sample of 1-amino-4-chloronaphthalene is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Data Interpretation:

The aromatic region of the ¹H NMR spectrum of 1-amino-4-chloronaphthalene is complex due to the coupling between adjacent protons. The expected chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing chlorine atom.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.8-7.0 | Doublet | ~8.0 |

| H-3 | ~7.3-7.5 | Doublet | ~8.0 |

| H-5 | ~7.9-8.1 | Doublet | ~8.5 |

| H-6 | ~7.4-7.6 | Triplet | ~7.5 |

| H-7 | ~7.4-7.6 | Triplet | ~7.5 |

| H-8 | ~7.8-8.0 | Doublet | ~8.5 |

| -NH₂ | ~4.0-5.0 (broad) | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The protons on the substituted ring (H-2 and H-3) are shifted relative to those on the unsubstituted ring due to the electronic effects of the amino and chloro groups.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation:

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~140-145 |

| C-2 | ~110-115 |

| C-3 | ~125-130 |

| C-4 | ~120-125 |

| C-4a | ~125-130 |

| C-5 | ~120-125 |

| C-6 | ~125-130 |

| C-7 | ~120-125 |

| C-8 | ~120-125 |

| C-8a | ~130-135 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The carbon atom attached to the amino group (C-1) is significantly shielded, while the carbon attached to the chlorine atom (C-4) is deshielded. The quaternary carbons (C-1, C-4, C-4a, and C-8a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Caption: A simplified potential fragmentation pathway for 1-amino-4-chloronaphthalene in EI-MS.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from ¹H and ¹³C NMR confirms the carbon-hydrogen framework and the substitution pattern. IR spectroscopy provides unequivocal evidence for the presence of the amino and chloro functional groups. Finally, mass spectrometry confirms the molecular weight and the elemental composition, particularly the presence of chlorine. Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of 1-amino-4-chloronaphthalene.

References

Please note that direct links to specific spectral data may require subscriptions to chemical databases. The following are general, authoritative resources.

A Comprehensive Technical Guide to the Purity and Assay of Commercial 1-Amino-4-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-chloronaphthalene, also known as 4-Chloro-1-naphthylamine, is a key chemical intermediate in the synthesis of a variety of compounds, including dyes and pharmaceuticals. Its purity is of paramount importance, as impurities can have a significant impact on the yield, safety, and efficacy of the final product. This in-depth technical guide provides a comprehensive overview of the purity and assay of commercial 1-Amino-4-chloronaphthalene, including its synthesis, potential impurities, and detailed analytical methodologies for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Amino-4-chloronaphthalene is fundamental for its handling, analysis, and application.

| Property | Value | Source |

| Chemical Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| CAS Number | 4684-12-2 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 98-100 °C | [1] |

| Boiling Point | 338.4 °C at 760 mmHg | N/A |

| Solubility | Information not readily available | N/A |

Synthesis and Potential Impurities

The most common industrial synthesis of 1-Amino-4-chloronaphthalene involves the reduction of 1-chloro-4-nitronaphthalene. This process, while efficient, can introduce several potential impurities into the final product.

Synthesis of 1-Amino-4-chloronaphthalene and potential impurity entry points.

Common Impurities and Their Significance:

-

Isomeric Chloro-nitronaphthalenes: The nitration of 1-chloronaphthalene can lead to the formation of various isomers, such as 1-chloro-5-nitronaphthalene and 1-chloro-8-nitronaphthalene. These isomers, if not fully converted during reduction, can result in the corresponding isomeric amino-chloronaphthalenes in the final product.

-

Dichloronaphthalenes: Over-chlorination during the synthesis of the starting material can lead to the presence of dichloronaphthalene isomers. These are generally considered toxic and their presence should be carefully monitored[2][3].

-

Unreacted 1-Chloro-4-nitronaphthalene: Incomplete reduction will result in the presence of the starting nitro compound in the final product. Nitroaromatic compounds are often associated with toxicity and mutagenicity[4][5].

-

Other Amino-chloronaphthalene isomers: The reduction of isomeric chloro-nitronaphthalenes will lead to the formation of other amino-chloronaphthalene isomers.

The presence of these impurities can affect the quality and safety of the final drug product. Therefore, robust analytical methods are required for their detection and quantification, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH)[1][6][7][8].

Purity and Assay of Commercial Batches

Commercial 1-Amino-4-chloronaphthalene is typically available with a purity of 97-98%[1]. A Certificate of Analysis (CoA) is a critical document that provides information on the purity and impurity profile of a specific batch. While a specific CoA for 1-Amino-4-chloronaphthalene was not publicly available, a representative CoA would include the following information:

Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white or light brown powder | Conforms | Visual |

| Identification (IR) | Conforms to reference spectrum | Conforms | FTIR |

| Assay (by HPLC) | ≥ 98.0% | 98.7% | HPLC |

| Melting Point | 98-100 °C | 98.5 °C | USP <741> |

| Related Substances (by HPLC) | HPLC | ||

| 1-Chloro-4-nitronaphthalene | ≤ 0.15% | 0.08% | |

| Dichloronaphthalenes | ≤ 0.10% | Not Detected | |

| Unknown Impurity at RRT 1.2 | ≤ 0.10% | 0.05% | |

| Total Impurities | ≤ 1.0% | 0.25% | |

| Loss on Drying | ≤ 0.5% | 0.2% | USP <731> |

| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |

Analytical Methodologies for Purity and Assay

A combination of chromatographic and spectroscopic techniques is employed to ensure the quality of 1-Amino-4-chloronaphthalene.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the most common and powerful technique for the assay and impurity profiling of 1-Amino-4-chloronaphthalene.

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Proposed HPLC Method:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

-

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30-32 min: 80% to 30% B

-

32-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 10 mg of 1-Amino-4-chloronaphthalene in 10 mL of a 50:50 mixture of acetonitrile and water.

Causality behind Experimental Choices:

-

C18 Column: Provides excellent separation for a wide range of nonpolar and moderately polar compounds, making it suitable for separating 1-Amino-4-chloronaphthalene from its potential impurities.

-

Acidified Mobile Phase: The addition of trifluoroacetic acid helps to protonate the amino group, leading to sharper peaks and improved chromatographic performance.

-

Gradient Elution: A gradient is necessary to elute both the more polar impurities and the less polar parent compound and impurities within a reasonable timeframe with good resolution.

-

UV Detection at 254 nm: The naphthalene ring system exhibits strong UV absorbance at this wavelength, allowing for sensitive detection of the main component and related aromatic impurities.

A typical workflow for the HPLC analysis of 1-Amino-4-chloronaphthalene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities.

Principle: The sample is vaporized and separated based on the boiling points and interactions of its components with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Proposed GC-MS Method:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C, hold for 10 min

-

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-500 amu

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or methanol.

Causality behind Experimental Choices:

-

HP-5ms Column: A versatile, low-bleed column suitable for a wide range of compounds, providing good resolution for the potential impurities.

-

Temperature Program: The gradient temperature program allows for the separation of compounds with a range of boiling points.

-

Electron Ionization: A standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of 1-Amino-4-chloronaphthalene and for the characterization of unknown impurities.

Infrared (IR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The IR spectrum of 1-Amino-4-chloronaphthalene will show characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C-Cl stretching.

Conclusion

The quality of commercial 1-Amino-4-chloronaphthalene is critical for its use in research and drug development. A thorough understanding of its synthesis, potential impurities, and appropriate analytical methodologies is essential for ensuring its purity and for meeting regulatory requirements. The HPLC and GC-MS methods outlined in this guide provide a robust framework for the assay and impurity profiling of this important chemical intermediate. Adherence to these principles of analytical science ensures the integrity and reliability of the data generated, ultimately contributing to the development of safe and effective products.

References

-

ICH, Q3A(R2) Impurities in New Drug Substances, 2006. [Link]

-

ICH, Q3B(R2) Impurities in New Drug Products, 2006. [Link]

-

ICH, Q3C(R8) Impurities: Guideline for Residual Solvents, 2021. [Link]

-

ICH, Q2(R2) Validation of Analytical Procedures, 2023. [Link]

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

-

PubChem. 1,4-Dichloronaphthalene. [Link]

-

PubChem. 1,3-Dichloronaphthalene. [Link]

-

Semantic Scholar. 1-chloro-4-nitronaphthalene from 1-amino-4-nitronaphthalene. [Link]

-

ICH. Validation of Analytical Procedures Q2(R2). [Link]

-